1-(6-Chloro-2-methoxypyridin-3-YL)ethanone
Description
1-(6-Chloro-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is characterized by the presence of a chloro group at the 6th position and a methoxy group at the 2nd position on a pyridine ring, with an ethanone group attached to the 3rd position .
Properties
IUPAC Name |
1-(6-chloro-2-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(9)10-8(6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBEQZZKUIUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(6-Chloro-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-Chloro-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring influence its binding affinity and selectivity towards these targets . The compound may act by inhibiting enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
1-(6-Chloro-2-methoxypyridin-3-yl)ethanone can be compared with similar compounds such as:
2-Chloro-1-(6-methoxypyridin-2-yl)ethanone: This compound has a similar structure but with the chloro and methoxy groups at different positions.
6-Chloro-2-methoxypyridin-3-amine: This compound has an amine group instead of an ethanone group.
1-(6-Chloro-3-methyl-pyridin-2-yl)-ethanone: This compound has a methyl group instead of a methoxy group.
The uniqueness of 1-(6-Chloro-2-methoxypyridin-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone, a compound with the molecular formula C9H8ClNO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a methoxy group, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
1-(6-Chloro-2-methoxypyridin-3-YL)ethanone has been studied for various biological activities, including:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Antimicrobial Activity
Research indicates that 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 25 | Comparable to ceftriaxone |
| S. aureus | 30 | Comparable to vancomycin |
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell cycle progression.
Case Study: MCF-7 Breast Cancer Cells
A study evaluated the effects of 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : 45 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) | Control |
|---|---|---|
| TNF-α | 75 | Dexamethasone (1 µg/mL) |
| IL-6 | 80 | Dexamethasone (1 µg/mL) |
The biological activity of 1-(6-Chloro-2-methoxypyridin-3-YL)ethanone is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and inflammation pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell signaling.
- Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways related to inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
